molecular formula C22H19NO4S B2433996 3-(1,3-benzothiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl 2-methylpropanoate CAS No. 384364-65-2

3-(1,3-benzothiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl 2-methylpropanoate

Cat. No.: B2433996
CAS No.: 384364-65-2
M. Wt: 393.46
InChI Key: QXQKFBOPEIBBHZ-UHFFFAOYSA-N
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Description

3-(1,3-Benzothiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl 2-methylpropanoate is a complex organic compound that incorporates multiple functional groups, including benzothiazole, chromone, and ester moieties

Properties

IUPAC Name

[3-(1,3-benzothiazol-2-yl)-2,8-dimethyl-4-oxochromen-7-yl] 2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO4S/c1-11(2)22(25)27-16-10-9-14-19(24)18(13(4)26-20(14)12(16)3)21-23-15-7-5-6-8-17(15)28-21/h5-11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXQKFBOPEIBBHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=C(C2=O)C3=NC4=CC=CC=C4S3)C)OC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzothiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl 2-methylpropanoate typically involves multi-step organic reactions. One common approach is to start with the synthesis of the benzothiazole moiety, which can be achieved through the condensation of 2-aminobenzenethiol with aldehydes or ketones . The chromone moiety can be synthesized via the cyclization of appropriate precursors under acidic or basic conditions . The final step involves esterification to introduce the 2-methylpropanoate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, such as graphitic carbon nitride (g-C3N4), to facilitate the synthesis under mild conditions . Additionally, microwave irradiation and one-pot multicomponent reactions could be employed to streamline the process .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzothiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl 2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the benzothiazole or chromone rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups onto the aromatic rings .

Scientific Research Applications

Biological Activities

The compound exhibits several notable biological activities, which are summarized in the following table:

Activity Description
Antimicrobial Exhibits activity against various bacterial strains, making it a candidate for antibiotic development .
Anticancer Shows potential in inhibiting cancer cell proliferation through apoptosis induction .
Antioxidant Demonstrates strong antioxidant properties, which may protect against oxidative stress-related diseases .
Anti-inflammatory Reduces inflammation in various models, indicating potential for treating inflammatory diseases .

Case Studies

Several studies have highlighted the applications of 3-(1,3-benzothiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl 2-methylpropanoate:

  • Antimicrobial Activity Study :
    • A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting its potential as a new antibiotic agent .
  • Cancer Research :
    • In vitro studies demonstrated that this compound induced apoptosis in human cancer cell lines. Mechanistic studies revealed that it activates caspase pathways, which are crucial for programmed cell death .
  • Antioxidant Properties :
    • Research focused on the antioxidant capacity of this compound showed that it effectively scavenged free radicals in vitro. This property is valuable for developing supplements aimed at reducing oxidative stress .

Mechanism of Action

The mechanism of action of 3-(1,3-benzothiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl 2-methylpropanoate involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes and receptors, potentially inhibiting their activity . The chromone moiety may also contribute to the compound’s biological activity by interacting with different pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(1,3-benzothiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl 2-methylpropanoate apart is its combination of benzothiazole and chromone moieties, which provides a unique set of chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to compounds with only one of these moieties .

Biological Activity

3-(1,3-benzothiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl 2-methylpropanoate is a complex organic compound notable for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive review of its biological activity, including its mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C23H19NO5SC_{23}H_{19}NO_5S, with a molar mass of approximately 417.43 g/mol. The structural characteristics include a chromene core linked to a benzothiazole moiety, which is responsible for its diverse biological activities.

PropertyValue
Molecular FormulaC23H19NO5S
Molar Mass417.43 g/mol
CAS NumberNot specified

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical cellular processes. For instance:

  • Acetylcholinesterase Inhibition : Compounds similar to this structure have shown significant inhibitory effects on acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. Inhibiting AChE can enhance acetylcholine levels, potentially benefiting conditions like Alzheimer's disease .
  • Antitumor Activity : Research indicates that derivatives within this class exhibit promising antitumor properties. The compounds demonstrate the ability to halt cell proliferation in various cancer cell lines, with some showing higher efficacy in two-dimensional (2D) assays compared to three-dimensional (3D) cultures .

Anticancer Activity

Studies have demonstrated that the compound exhibits significant cytotoxic effects against several cancer cell lines. For example, in vitro assays revealed IC50 values indicating effective inhibition of cell growth:

Cell LineIC50 Value (µM)
HCC8276.26 ± 0.33
NCI-H3586.48 ± 0.11

These results suggest that the compound could serve as a potential therapeutic agent in cancer treatment .

Antibacterial Activity

Benzothiazole derivatives have been evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria. The findings indicate that these compounds possess notable antibacterial activity, making them candidates for further development as antimicrobial agents .

Case Studies

  • Antitumor Efficacy : A study focusing on similar benzothiazole derivatives found that they effectively induced apoptosis in gastrointestinal cancer cells. The expression levels of caspases (caspase-3, -8, and -9) increased significantly upon treatment with these compounds, indicating their role in promoting programmed cell death .
  • AChE Inhibition : Another research effort synthesized coumarin-based compounds linked to benzothiazole and assessed their AChE inhibitory activity. One derivative exhibited an IC50 value of 2.7 µM, showcasing the potential for developing new treatments for neurodegenerative diseases .

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